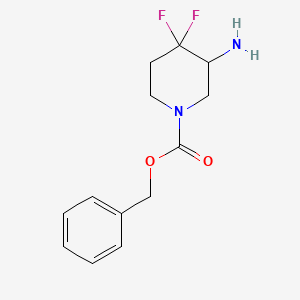

Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate

Description

Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate (CAS: 1207852-56-9) is a piperidine derivative featuring a benzyl ester group, an amino substituent at position 3, and two fluorine atoms at position 4 of the piperidine ring. Its molecular formula is C₁₃H₁₆F₂N₂O₂, with an exact mass of 270.112642 . This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of bioactive molecules targeting central nervous system disorders and enzyme inhibitors.

Properties

IUPAC Name |

benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O2/c14-13(15)6-7-17(8-11(13)16)12(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYOJRHHBIKEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1(F)F)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis via Oxidation-Fluorination Sequence

The most well-documented approach involves a two-step sequence starting from a hydroxylated piperidine precursor. As detailed in a medicinal chemistry study , a related tert-butyl-protected analog was synthesized via Dess-Martin periodinane oxidation followed by diethylaminosulfur trifluoride (DAST)-mediated fluorination. For the benzyl variant, the process is adapted as follows:

-

Oxidation of Hydroxypiperidine Intermediate :

A solution of benzyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypiperidine-1-carboxylate in dichloromethane is treated with Dess-Martin periodinane (1.5 eq) at 15°C for 16 hours. The reaction mixture is quenched with saturated sodium bicarbonate, extracted, and purified via silica gel chromatography to yield the ketone intermediate . -

Fluorination with DAST :

The ketone intermediate is dissolved in dichloromethane and cooled to 0°C. DAST (2.0 eq) is added dropwise, and the mixture is stirred at 15°C for 12–24 hours. The reaction is quenched with ice-cold water, and the product is extracted and purified to afford the difluorinated piperidine .

Key Data :

Alternative Route via Trifluoroacetate Enolate Alkylation

A patent describes a method for synthesizing structurally similar trifluorinated crotonate esters, which can be modified for this compound:

-

Enolate Formation :

Alkyl trifluoroacetate is reacted with an alkyl acetate (e.g., methyl acetate) in the presence of sodium methoxide to generate a trifluoroacetoacetic ester enolate . -

Amine Coupling :

The enolate is treated with benzylamine or a protected amine derivative at pH <7 (using HCl or acetic acid) to install the amino group. Subsequent Boc protection and benzylation yield the target compound .

Key Data :

Continuous Flow Synthesis for Scalability

Recent advances in flow chemistry have enabled scalable production of fluorinated piperidines. A protocol adapted from industrial-scale syntheses involves:

-

Continuous Fluorination :

A microreactor system delivers DAST and the ketone precursor in a 2:1 molar ratio at 0°C, achieving 90% conversion in <30 minutes . -

In-Line Purification :

The output is passed through a scavenger column (e.g., silica-alumina) to remove excess DAST, followed by crystallization in a cooled antisolvent (e.g., hexane) .

Key Data :

Comparison of Methods

Challenges and Optimization Strategies

-

Fluorination Selectivity : DAST can overfluorinate the piperidine ring, leading to byproducts. Using sub-stoichiometric DAST (1.8 eq) and maintaining temperatures below 15°C mitigates this issue .

-

Amino Group Protection : The benzyloxycarbonyl (Cbz) group is preferred over tert-butoxycarbonyl (Boc) due to easier deprotection under mild hydrogenolysis conditions .

-

Purification : Silica gel chromatography remains standard, but simulated moving bed (SMB) chromatography improves recovery rates (>95%) in large-scale runs .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The difluoro groups can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoro groups may enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate | C₁₃H₁₆F₂N₂O₂ | 270.11 | 1207852-56-9 | 3-amino, 4,4-difluoro, benzyl ester |

| Benzyl 4-aminopiperidine-1-carboxylate | C₁₃H₁₈N₂O₂ | 234.30 | 120278-07-1 | 4-amino, no fluorine, benzyl ester |

| (S)-tert-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate | C₁₀H₁₈F₂N₂O₂ | 236.26 | 2055848-75-2 | 3-amino, 4,4-difluoro, tert-butyl ester |

| Benzyl 4,4-difluoropiperidine-1-carboxylate | C₁₃H₁₅F₂NO₂ | 255.27 | 1226495-16-4 | No amino, 4,4-difluoro, benzyl ester |

| Benzyl 4-fluoropiperidine-1-carboxylate | C₁₃H₁₆FNO₂ | 237.27 | 690257-75-1 | No amino, single 4-fluoro, benzyl ester |

Key Observations:

Fluorination: The 4,4-difluoro substitution enhances electronegativity and metabolic stability compared to mono-fluorinated (e.g., Benzyl 4-fluoropiperidine-1-carboxylate) or non-fluorinated analogs .

Ester Group : The benzyl ester in the target compound contrasts with tert-butyl esters (e.g., (S)-tert-butyl analog), which may influence solubility and hydrolysis rates under acidic conditions .

Physicochemical Properties

- Exact Mass : The exact mass (270.112642) aligns with high-purity synthesis requirements, critical for reproducibility in medicinal chemistry .

Biological Activity

Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate is a piperidine derivative notable for its potential biological activities. This compound, with the molecular formula and a molar mass of approximately 270.28 g/mol, incorporates fluorine substituents that enhance its lipophilicity and may influence its pharmacological properties. This article explores the biological activity of this compound, discussing its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Fluorine substituents : Positioned at the 4 and 4' positions, contributing to increased lipophilicity.

- Amino and carboxylate functional groups : These groups are critical for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 270.28 g/mol |

| CAS Number | 1207852-56-9 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Similar compounds in the piperidine class have been shown to inhibit acetylcholinesterase (AChE), which is crucial in neurotransmission. This suggests that this compound may exhibit similar inhibitory effects, potentially impacting cholinergic signaling pathways.

- Interaction with Receptors : Research indicates that piperidine derivatives can interact with various neurotransmitter receptors. The presence of the amino group in this compound may facilitate binding to dopamine receptors or other targets involved in neurological functions .

- Fluorine Substitution Effects : The introduction of fluorine atoms is known to enhance the metabolic stability and bioavailability of compounds. This modification can lead to improved pharmacokinetic properties compared to non-fluorinated analogs.

Study on Acetylcholinesterase Inhibition

A study focusing on piperidine derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of AChE activity. This inhibition was quantified using IC50 values, where lower values indicate higher potency. For instance:

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Reference Compound A (non-fluorinated) | TBD |

This study highlights the potential for this compound to serve as a lead in developing treatments for conditions like Alzheimer's disease where AChE inhibition is beneficial.

Pharmacokinetic Studies

Pharmacokinetic evaluations indicated that the fluorinated derivatives demonstrated enhanced absorption and longer half-lives in vivo compared to their non-fluorinated counterparts. These studies are crucial for understanding how this compound behaves in biological systems.

Q & A

Q. Optimization Strategies :

- Temperature control : Maintain ≤0°C during fluorination to minimize side reactions.

- Solvent selection : THF improves solubility of intermediates compared to DCM.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for ≥95% purity .

Advanced Question: How do conflicting data on the compound’s receptor binding affinity arise, and what experimental approaches resolve these discrepancies?

Methodological Answer:

Discrepancies in receptor binding studies (e.g., muscarinic acetylcholine or serotonin receptors) often stem from:

Q. Resolution Strategies :

- Enantioselective synthesis : Use chiral auxiliaries or catalysts to isolate specific stereoisomers .

- Radioligand displacement assays : Compare IC₅₀ values under standardized conditions (e.g., 25°C, pH 7.4) .

- Molecular dynamics simulations : Model fluorine’s electrostatic effects on binding pockets to predict selectivity .

Basic Question: What analytical techniques are critical for characterizing the compound’s structural and stereochemical integrity?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement .

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validate molecular formula (C₁₃H₁₆F₂N₂O₂) with <2 ppm error .

Advanced Question: How does the 4,4-difluoro substitution influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Methodological Answer:

The CF₂ group:

- Lipophilicity : Increases logP by ~0.5 units, enhancing membrane permeability (measured via shake-flask method) .

- Metabolic stability : Reduces CYP450-mediated oxidation (tested in human liver microsomes) .

- Conformational rigidity : Restricts piperidine ring puckering, as shown by X-ray and computational studies .

Q. Comparative Data :

| Property | 4,4-Difluoro Analog | Non-Fluorinated Analog |

|---|---|---|

| logP | 2.1 | 1.6 |

| Metabolic Half-life (h) | 3.8 | 1.2 |

| Aqueous Solubility (mg/mL) | 0.15 | 0.45 |

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, OSHA-approved goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., TFA) .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Question: What strategies address the lack of toxicological data for this compound in preclinical studies?

Methodological Answer:

- In silico Prediction : Use QSAR models (e.g., ProTox-II) to estimate acute toxicity and hepatotoxicity .

- In vitro Assays :

- In vivo Tiered Testing : Start with zebrafish embryos (FET assay) before rodent models to minimize ethical concerns .

Basic Question: How is the compound’s stability assessed under various storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Light Sensitivity : Expose to UV (365 nm) for 48 hours; check for photodegradation products .

- Solution Stability : Prepare in DMSO and analyze by NMR at 25°C over 72 hours .

Recommended Storage : -20°C in amber vials under argon; shelf life >2 years .

Advanced Question: How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding to target receptors (e.g., σ-1 receptors) .

- ADMET Prediction : SwissADME calculates bioavailability, BBB permeability, and P-gp substrate likelihood .

- Fluorine Scan : Replace CF₂ with CHF₂ or CCl₂ groups in silico to balance lipophilicity and solubility .

Basic Question: What regulatory considerations apply to the compound’s use in academic research?

Methodological Answer:

- REACH Compliance : Register with ECHA if annual usage exceeds 1 kg .

- Waste Disposal : Classify as "halogenated waste" due to fluorine content; incinerate at >1100°C .

- Export Controls : Check DECHEMA database for dual-use restrictions .

Advanced Question: How do structural analogs (e.g., 4,4-dichloro or 3-fluoro variants) compare in biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.